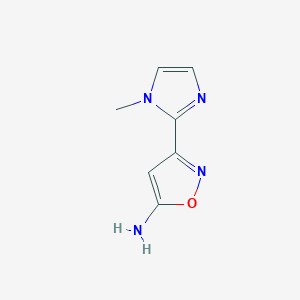

3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Immune Response Modifiers

Imiquimod and its analogues, which are structurally related to 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine, are non-nucleoside imidazoquinolinamines that modulate immune responses. These compounds stimulate cytokine production, such as interferon-alpha, beta, and various interleukins, leading to antiviral, antiproliferative, and antitumor effects. Imiquimod has been particularly highlighted for its topical application in treating various skin disorders, showcasing its potential as an innovative agent for cutaneous diseases (T. Syed, 2001).

Synthetic Chemistry Applications

Cyclic imines, which are structurally related to the compound of interest, have been utilized in Ugi and Ugi-type reactions for the synthesis of pseudopeptides and peptide moieties connected to N-heterocyclic motifs. These synthetic routes are essential for generating pharmaceutical compounds and natural product libraries, demonstrating the compound's significance in facilitating the synthesis of biologically active molecules (M. Nazeri et al., 2020).

Corrosion Inhibition

Imidazoline derivatives, which share a heterocyclic core with this compound, have been identified as effective corrosion inhibitors. Their structure allows for strong adsorption onto metal surfaces, making them suitable for protecting against corrosion in the petroleum industry (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Biological Activities

5-Oxo-imidazolone derivatives are known for their wide range of biological potencies, making them a focal point of research for their therapeutic applications. The structure of 5-oxo-imidazolone, related to the compound of interest, indicates its importance as a pharmacophore in drug discovery due to its ability to bind effectively with various enzymes and receptors (N. Yellasubbaiah et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine are Glycylpeptide N-tetradecanoyltransferase 1 in humans and Glycylpeptide N-tetradecanoyltransferase in yeast . These enzymes play a crucial role in protein modification processes within the cell .

Mode of Action

It is believed to interact with its targets, potentially altering their function or activity

Biochemical Pathways

Given its targets, it may influence pathways related to protein modification

Result of Action

Given its targets, it may influence protein modification processes within the cell

Análisis Bioquímico

Biochemical Properties

It is known that imidazole, a component of this compound, is a key part of many biologically important molecules, including histidine, purine, and histamine . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Cellular Effects

Given the broad range of activities associated with imidazole derivatives, it is plausible that this compound could influence various cellular processes .

Propiedades

IUPAC Name |

3-(1-methylimidazol-2-yl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-11-3-2-9-7(11)5-4-6(8)12-10-5/h2-4H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHMWEXUOMUSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=NOC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2725909.png)

![6-Cyclopropyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2725915.png)

![(Z)-8-(4-fluorobenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2725918.png)

![2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725919.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2725920.png)

![4-(3-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2725928.png)